molecular formula C16H13N3O3S B3128793 methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate CAS No. 338975-67-0

methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

Cat. No. B3128793
CAS RN: 338975-67-0
M. Wt: 327.4 g/mol
InChI Key: WQZXWMFKVWQVFP-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of recent interest due to their confirmed biological and pharmacological activities . The compound has a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate and similar compounds are used in the synthesis of various heterocyclic compounds. For instance, they are involved in the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives, which are significant in the development of biologically active compounds (Sokolov & Aksinenko, 2012).

2. Crystallographic and Spectroscopic Analysis

These compounds are also important in crystallographic and spectroscopic studies, aiding in the understanding of molecular structures and chemical properties. For example, Schiff base ligands derived from similar pyrazolones have been characterized using various spectroscopic techniques and X-ray crystallography, which provides insights into their molecular and electronic structures (Hayvalı et al., 2010).

3. Biological Activity Exploration

Research has also focused on exploring the biological activities of compounds containing the methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate moiety. Studies have been conducted to evaluate their cytotoxic and antimicrobial activities, which can lead to the development of new therapeutic agents (Asegbeloyin et al., 2014).

4. Material Synthesis and Dyeing Properties

These compounds are also used in the synthesis of materials with specific dyeing properties. Research in this area focuses on developing new compounds with potential applications in dyeing and related industries (Bagdatli & Ocal, 2012).

properties

IUPAC Name

methyl 3-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-16(21)14-12(7-8-23-14)17-9-11-13(18-19-15(11)20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZXWMFKVWQVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CC2=C(NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 2
methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 3
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methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 4
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methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 5
methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

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